![molecular formula C20H23N5O2S B2815294 N-cyclohexyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852376-61-5](/img/structure/B2815294.png)

N-cyclohexyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

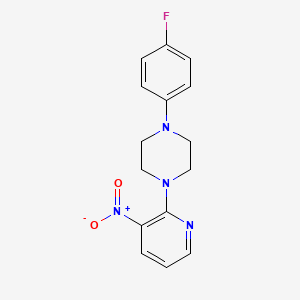

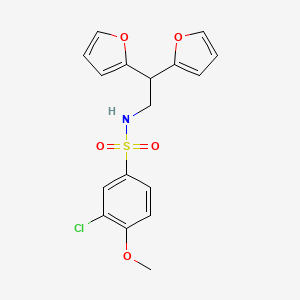

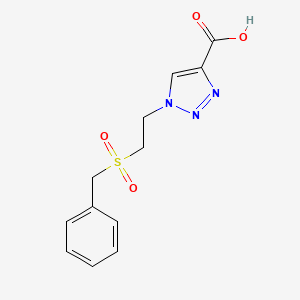

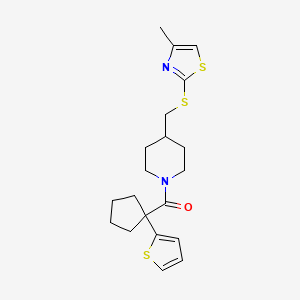

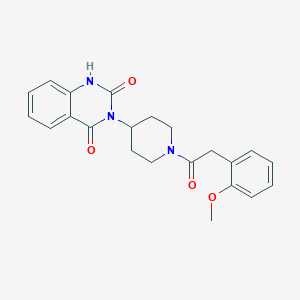

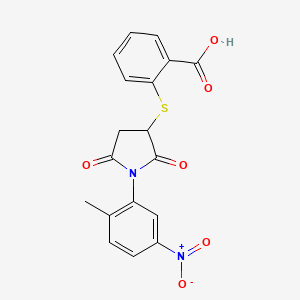

“N-cyclohexyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide” is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group . Triazole compounds, which contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazole derivatives has been a subject of interest due to their therapeutic importance . They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction conditions, such as temperature and the presence of different bases, can influence the yield of the product .Molecular Structure Analysis

Triazole compounds, including “N-cyclohexyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide”, have a nitrogenous heterocyclic moiety and a molecular formula of C2H3N3 . The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis

The chemical reactions involving triazole compounds can be influenced by various factors. For instance, the reaction with different bases, including Cs2CO3, K2CO3, and KOtBu, failed to afford the product . More research is needed to fully understand the chemical reactions involving “N-cyclohexyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide”.Scientific Research Applications

Anticancer Activity

1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and its derivatives have shown promising anticancer activities . The unique structure of these compounds allows them to interact with various cancer cell receptors, potentially inhibiting growth and proliferation.

Antimicrobial Activity

These compounds also exhibit antimicrobial properties . They could be used in the development of new antimicrobial drugs, providing an alternative to existing treatments and potentially overcoming issues of drug resistance.

Analgesic and Anti-inflammatory Activity

The compounds have demonstrated analgesic and anti-inflammatory activities . This suggests potential applications in the treatment of conditions characterized by pain and inflammation.

Antioxidant Activity

The antioxidant activity of these compounds suggests they could be used in the prevention and treatment of diseases caused by oxidative stress .

Antiviral Activity

Some derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have shown potential antiviral activity . This opens up possibilities for the development of new antiviral drugs.

Enzyme Inhibition

These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This enzyme inhibition activity suggests potential applications in the treatment of a variety of conditions, from glaucoma (through carbonic anhydrase inhibition) to Alzheimer’s disease (through cholinesterase inhibition).

Antitubercular Agents

The compounds have shown potential as antitubercular agents . This suggests they could be used in the development of new treatments for tuberculosis.

Drug Discovery and Development

Given their diverse pharmacological activities and their potential for specific interactions with different target receptors, these compounds have profound importance in drug design, discovery, and development . They could be used as a basis for the development of new drugs for the treatment of a variety of diseases.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to interact with a variety of enzymes and receptors . These interactions can lead to diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This binding can lead to changes in the function of these targets, resulting in the observed pharmacological effects .

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of biochemical pathways due to their interactions with different enzymes and receptors . The downstream effects of these interactions can include a variety of pharmacological activities .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the bioavailability of these compounds and their potential pharmacological effects .

Result of Action

Compounds with similar structures have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These effects are likely the result of the compound’s interactions with its targets and the subsequent changes in their function .

Action Environment

It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .

properties

IUPAC Name |

N-cyclohexyl-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2S/c1-27-16-9-7-14(8-10-16)20-23-22-17-11-12-19(24-25(17)20)28-13-18(26)21-15-5-3-2-4-6-15/h7-12,15H,2-6,13H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZYRNFAGWTTIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[2-[1-(2,3-Dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzamide](/img/structure/B2815213.png)

![1-methyl-N~4~-(2-methylphenyl)-N~6~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2815216.png)

![2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B2815217.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2815218.png)

![1-(5-(2-Bromobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea](/img/structure/B2815220.png)

![1,3-Dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-7-propylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2815223.png)

![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2815225.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2815232.png)